molecular formula C6H12KO9P B15338213 D-Glucose 6-phosphate potassium salt

D-Glucose 6-phosphate potassium salt

Cat. No.: B15338213
M. Wt: 298.23 g/mol
InChI Key: GYYVAXGNABGNGI-BTVCFUMJSA-M
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Description

D-Glucose 6-phosphate potassium salt: is a derivative of glucose, a simple sugar that plays a crucial role in cellular metabolism. This compound is formed when glucose is phosphorylated by enzymes such as hexokinase or glucokinase. It is an important intermediate in both the glycolysis and pentose phosphate pathways, which are essential for energy production and biosynthesis in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose 6-phosphate potassium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase. The reaction typically involves glucose and adenosine triphosphate (ATP) in the presence of these enzymes, resulting in the formation of D-Glucose 6-phosphate and adenosine diphosphate (ADP). The potassium salt form is obtained by neutralizing the resulting D-Glucose 6-phosphate with potassium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes required for the phosphorylation of glucose, thereby increasing the yield of D-Glucose 6-phosphate. The product is then purified and converted to its potassium salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.

    Isomerization: Phosphoglucose isomerase.

    Hydrolysis: Glucose-6-phosphatase.

Major Products:

Scientific Research Applications

Chemistry: D-Glucose 6-phosphate potassium salt is used as a substrate in enzymatic assays to study the activity of enzymes such as glucose-6-phosphate dehydrogenase and phosphoglucose isomerase .

Biology: In biological research, it is used to investigate metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It is also used to study the regulation of glucose metabolism in various cell types .

Medicine: this compound is used in medical research to understand metabolic disorders such as diabetes and glycogen storage diseases. It is also used to study the role of glucose metabolism in cancer cells .

Industry: In the food industry, it is used as a food additive and a precursor for the synthesis of other biochemicals. It is also used in the production of biofuels and biodegradable plastics .

Mechanism of Action

D-Glucose 6-phosphate potassium salt exerts its effects primarily through its role in cellular metabolism. It is a key intermediate in glycolysis, where it is converted to fructose 6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-δ-lactone, which is further metabolized to generate NADPH and ribose-5-phosphate . These pathways are crucial for energy production, biosynthesis, and the maintenance of redox balance in cells .

Comparison with Similar Compounds

Uniqueness: D-Glucose 6-phosphate potassium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical regulator of cellular metabolism and a key player in maintaining cellular energy balance and redox homeostasis .

Properties

Molecular Formula

C6H12KO9P

Molecular Weight

298.23 g/mol

IUPAC Name

potassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate

InChI

InChI=1S/C6H13O9P.K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1

InChI Key

GYYVAXGNABGNGI-BTVCFUMJSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)[O-].[K+]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[K+]

Origin of Product

United States

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